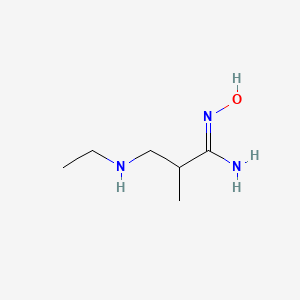
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic or basic conditions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution of a chloro-substituted methoxyphenylamine with the thiazole intermediate.
Attachment of the Trifluoromethoxyphenyl Group: The final step includes the acylation of the amine group with a trifluoromethoxy-substituted acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group.
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C19H15ClF3N3O4S |
|---|---|
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
2-[2-(5-chloro-2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-29-14-7-2-10(20)8-13(14)25-18-26-17(28)15(31-18)9-16(27)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8,15H,9H2,1H3,(H,24,27)(H,25,26,28) |
Clave InChI |
DTAUICHJAHTHBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


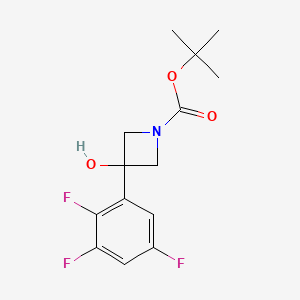
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

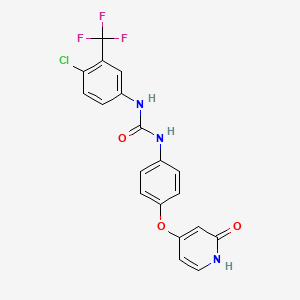
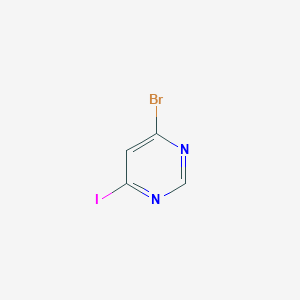
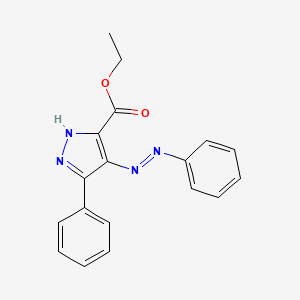
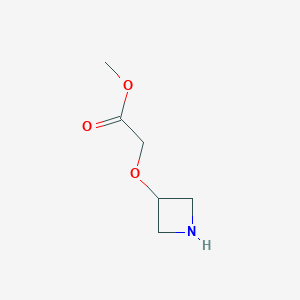
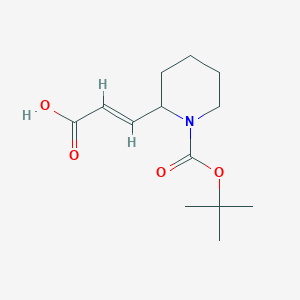

amine](/img/structure/B13078807.png)
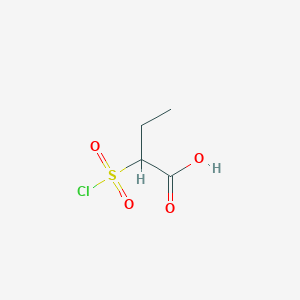
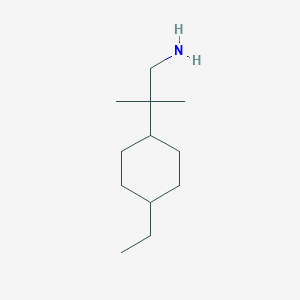
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
